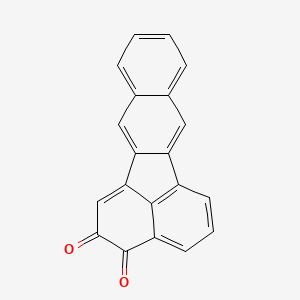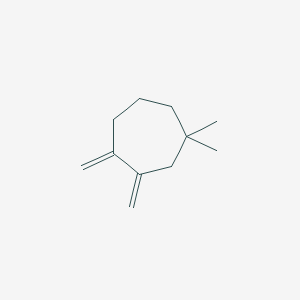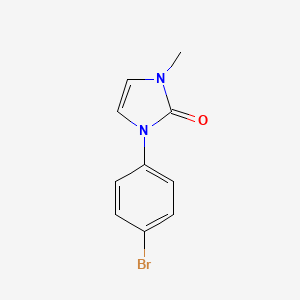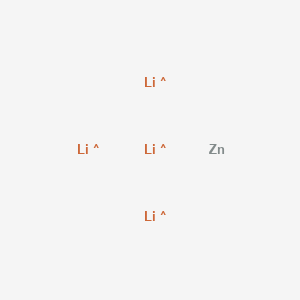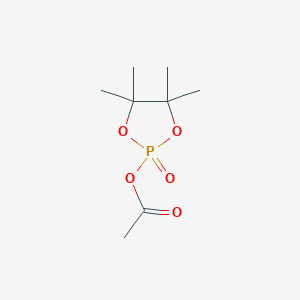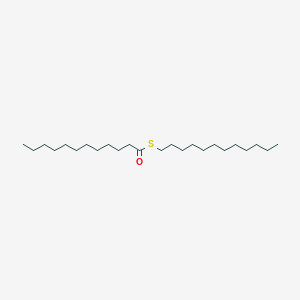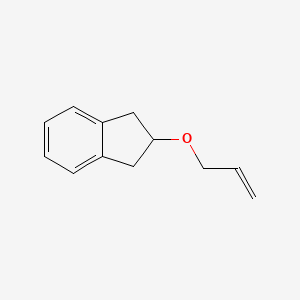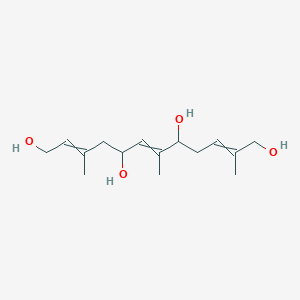
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is a complex organic compound characterized by its unique structure, which includes multiple double bonds and hydroxyl groups. This compound falls under the category of sesquiterpenes, which are known for their diverse biological activities and applications in various fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the Carbon Skeleton: This step involves the construction of the dodeca-triene backbone through a series of reactions such as aldol condensation, Wittig reaction, or Diels-Alder reaction.
Introduction of Methyl Groups: Methyl groups are introduced at the 2, 6, and 10 positions using methylation reactions, often employing reagents like methyl iodide and a strong base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are commonly employed.
化学反应分析
Types of Reactions
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes using reagents like PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The double bonds can be reduced to single bonds using hydrogenation reactions with catalysts like palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, osmium tetroxide.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Thionyl chloride, phosphorus tribromide.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of alkyl halides or other substituted compounds.
科学研究应用
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cell signaling, leading to its observed biological effects.
相似化合物的比较
Similar Compounds
Farnesol: A similar sesquiterpene alcohol with antimicrobial and anti-inflammatory properties.
Geranylgeraniol: Another sesquiterpene alcohol with applications in the synthesis of vitamins and other bioactive compounds.
Nerolidol: Known for its use in fragrances and potential therapeutic effects.
Uniqueness
2,6,10-Trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol is unique due to its specific combination of double bonds and hydroxyl groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
属性
CAS 编号 |
111950-74-4 |
|---|---|
分子式 |
C15H26O4 |
分子量 |
270.36 g/mol |
IUPAC 名称 |
2,6,10-trimethyldodeca-2,6,10-triene-1,5,8,12-tetrol |
InChI |
InChI=1S/C15H26O4/c1-11(6-7-16)8-14(18)9-13(3)15(19)5-4-12(2)10-17/h4,6,9,14-19H,5,7-8,10H2,1-3H3 |
InChI 键 |
HEUSOFUYGCUSBR-UHFFFAOYSA-N |
规范 SMILES |
CC(=CCO)CC(C=C(C)C(CC=C(C)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


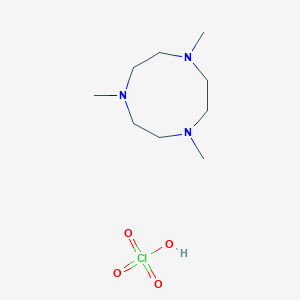
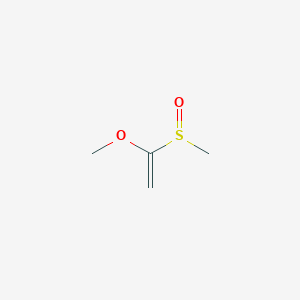
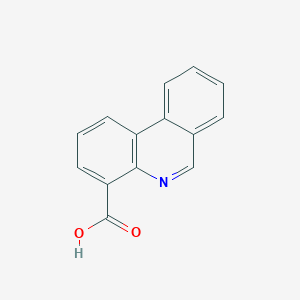

![(E)-1-Phenyl-N-{2-[(prop-2-en-1-yl)oxy]ethyl}methanimine](/img/structure/B14319941.png)
![3-[(3-tert-Butyl-4-methoxyphenyl)methylidene]pyrrolidin-2-one](/img/structure/B14319943.png)
